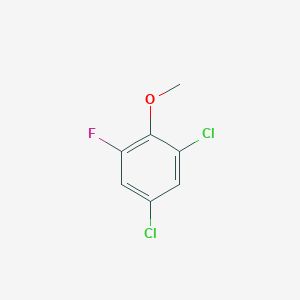

1,5-Dichloro-3-fluoro-2-methoxybenzene

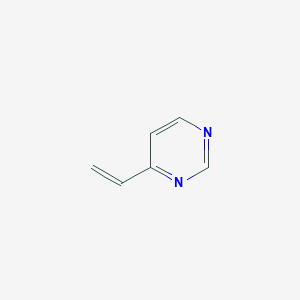

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of halogenated aromatic compounds can be complex due to the presence of multiple substituents that can influence the reactivity of the compound. For example, the synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was achieved by reacting 2-fluoro-1,4-dimethoxybenzene with nitric acid, yielding a 90% yield and confirmed by X-ray crystallography . This suggests that nitration reactions can be successfully performed on halogenated methoxybenzenes, which could be applicable to the synthesis of 1,5-Dichloro-3-fluoro-2-methoxybenzene.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds can be determined using various spectroscopic techniques. For instance, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene's structure was confirmed by NMR, elemental analysis, EI-MS, and FT-IR . These techniques could similarly be used to analyze the structure of 1,5-Dichloro-3-fluoro-2-methoxybenzene. Additionally, the crystal structure of 1,2,3,5-tetrafluorobenzene was determined and showed a layered monoclinic structure with C–H⋅⋅⋅F–C interactions . This information could be relevant when considering the crystal structure of 1,5-Dichloro-3-fluoro-2-methoxybenzene.

Chemical Reactions Analysis

The reactivity of halogenated aromatic compounds with various reagents can lead to a variety of products. For example, 1-Fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate was used for the quantitative fluorination of aromatic substrates . This indicates that halogenated aromatic compounds can undergo further halogenation reactions. The electrochemical fluorination of halobenzenes has also been studied, showing that side reactions can occur, leading to a variety of halogenated compounds . These findings could be extrapolated to understand the chemical reactions that 1,5-Dichloro-3-fluoro-2-methoxybenzene might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds are influenced by their molecular structure. The presence of halogens can affect the compound's boiling point, melting point, solubility, and reactivity. For instance, the crystal structure of 1,2,3,5-tetrafluorobenzene showed interactions that are significant in determining the packing and physical properties of the compound . These types of interactions could also be present in 1,5-Dichloro-3-fluoro-2-methoxybenzene, affecting its physical properties.

Wissenschaftliche Forschungsanwendungen

Charge Control in SNAr Reactions

The compound's behavior in S_NAr reactions is significant. Research shows that harder nucleophiles like methoxide anion can lead to the substitution of a fluorine atom, as observed in reactions involving similar compounds. These studies enhance understanding of orbital-controlled processes and charge-controlled reactions in organic chemistry (Cervera et al., 1996).

Electrophilic Aromatic Substitution

1,5-Dichloro-3-fluoro-2-methoxybenzene's analogs have been used in studies exploring electrophilic aromatic substitution. For example, the synthesis of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate, from similar compounds, illustrates its use in quantitative fluorination of aromatic substrates (Banks et al., 2003).

Electrochemical Reduction Studies

Investigations into the electrochemical reduction of compounds similar to 1,5-Dichloro-3-fluoro-2-methoxybenzene, like Methyl triclosan, provide insights into environmental pollutants' behavior and potential remediation strategies. These studies are crucial for understanding the environmental impact and degradation pathways of such compounds (Peverly et al., 2014).

C–Cl Bond Activation Research

Research on C–Cl bond activation in dichloroarenes, which are structurally related to 1,5-Dichloro-3-fluoro-2-methoxybenzene, is significant. These studies contribute to understanding the selectivity in bond activation and the factors influencing it, enhancing the knowledge in organometallic chemistry and catalysis (Aballay et al., 2005).

Chemoselective Carbonylation

The compound and its derivatives have been used in the study of cobalt-catalyzed methoxycarbonylation. This research is pivotal in developing methods for preparing various fluorobenzoic acid derivatives, offering a pathway to synthesize complex organic molecules with high chemo- and regio-selectivity (Boyarskiy et al., 2010).

Kinetics of Parallel Reaction Studies

Understanding the kinetics of reactions involving dichloro-methoxybenzenes, closely related to 1,5-Dichloro-3-fluoro-2-methoxybenzene, is crucial for synthetic chemistry. Such studies provide insights into the behavior of these compounds under different reaction conditions, influencing the design and optimization of industrial chemical processes (Wang et al., 2010).

Safety And Hazards

According to the safety information provided by Sigma-Aldrich, 1,5-Dichloro-3-fluoro-2-methoxybenzene is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and calling a poison center or doctor if you feel unwell .

Eigenschaften

IUPAC Name |

1,5-dichloro-3-fluoro-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2FO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBYEVLZVFRCRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40788219 | |

| Record name | 1,5-Dichloro-3-fluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40788219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dichloro-3-fluoro-2-methoxybenzene | |

CAS RN |

54300-72-0 | |

| Record name | 1,5-Dichloro-3-fluoro-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40788219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

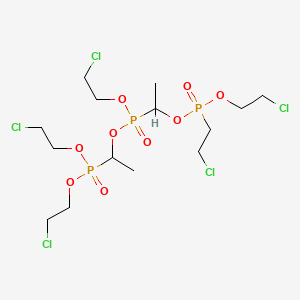

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(tributylstannyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B3031533.png)

![methyl diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B3031535.png)